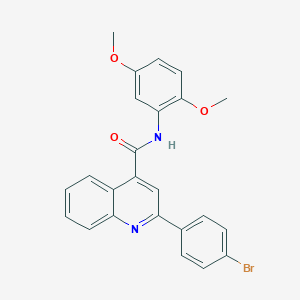
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound has a mesityl group (a derivative of mesitylene) attached to the nitrogen atom, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Mesityl Group: The mesityl group can be introduced via N-heterocyclic carbene (NHC) catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the mesityl group.
Substitution: Substitution reactions can occur at the mesityl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: This compound is structurally similar but lacks the mesityl group.
N-(4-(2-Methoxyphenoxy)phenyl)-5-methyl-3-phenylisoxazole-4-carboxamide: Another derivative with different substituents on the isoxazole ring.
Uniqueness
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is unique due to the presence of the mesityl group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H20N2O2 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c1-12-10-13(2)18(14(3)11-12)21-20(23)17-15(4)24-22-19(17)16-8-6-5-7-9-16/h5-11H,1-4H3,(H,21,23) |
InChI-Schlüssel |
BZPXHAVFTPLEFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[(4-methylpiperazin-1-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B332345.png)
![5-[4-(Benzyloxy)-3-iodo-5-methoxybenzylidene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B332348.png)
![2-{1-[11-(2,4-dichlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B332349.png)

![ETHYL 2-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLENE}-5-(4-HYDROXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B332352.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B332353.png)
![ETHYL 2-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B332355.png)


![5-[(Z)-1-(3-ETHOXY-4-HYDROXY-2-NITROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B332360.png)
![Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332362.png)
![4-{4-[(3-bromobenzyl)oxy]-3,5-diiodobenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332363.png)


